molecular formula C10H7ClFN B12283437 1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile

1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile

Cat. No.: B12283437
M. Wt: 195.62 g/mol
InChI Key: INWIJVDPECVGSV-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H7ClFN and a molecular weight of 195.62 g/mol . It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms, as well as a nitrile group.

Properties

Molecular Formula

C10H7ClFN

Molecular Weight

195.62 g/mol

IUPAC Name

1-(4-chloro-3-fluorophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7ClFN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2

InChI Key

INWIJVDPECVGSV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction conditions often include elevated temperatures and the use of a phase transfer catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium cyanide, hydrogen gas (for reduction), and various acids or bases for ring-opening reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitrile group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

Biological Activity

1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC10H8ClF
Molecular Weight186.62 g/mol
Boiling PointNot available
Log P (octanol/water)2.12 - 3.42
GI AbsorptionHigh
BBB PermeantYes
CYP InhibitionCYP1A2 (Yes), Others (No)

The presence of chlorine and fluorine substituents on the phenyl ring enhances its biological activity by influencing binding affinity and specificity towards various molecular targets.

The biological activity of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile primarily arises from its interactions with specific proteins and enzymes. It acts as a potent inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism and the activation of xenobiotics.

Interaction with Biological Targets

1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile has been shown to interact with various biological targets, leading to significant pharmacological effects:

  • CYP Enzyme Inhibition : The compound inhibits CYP1A2, which can alter the metabolism of drugs and xenobiotics, influencing their efficacy and toxicity.
  • Potential Anti-inflammatory Effects : In studies involving microglial cells, derivatives of this compound have exhibited anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-1β and TNF-α .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile:

  • Pharmacological Studies : A study highlighted the compound's ability to act as a mixed agonist for formyl peptide receptors (FPRs), demonstrating its potential in modulating immune responses .
  • Metabolic Stability : Research on related compounds showed that modifications in structure can enhance metabolic stability while retaining biological activity. For instance, derivatives with cyclopropane rings displayed better stability against oxidative metabolism compared to their analogs .
  • Therapeutic Applications : The compound has been explored as a building block for synthesizing pharmaceuticals targeting various diseases, including cancer and inflammatory conditions.

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